Calcium Channel antagonist 3

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

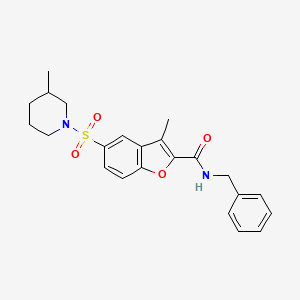

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C23H26N2O4S |

|---|---|

Molecular Weight |

426.5 g/mol |

IUPAC Name |

N-benzyl-3-methyl-5-(3-methylpiperidin-1-yl)sulfonyl-1-benzofuran-2-carboxamide |

InChI |

InChI=1S/C23H26N2O4S/c1-16-7-6-12-25(15-16)30(27,28)19-10-11-21-20(13-19)17(2)22(29-21)23(26)24-14-18-8-4-3-5-9-18/h3-5,8-11,13,16H,6-7,12,14-15H2,1-2H3,(H,24,26) |

InChI Key |

JPAQHVPMJBXAMI-UHFFFAOYSA-N |

Canonical SMILES |

CC1CCCN(C1)S(=O)(=O)C2=CC3=C(C=C2)OC(=C3C)C(=O)NCC4=CC=CC=C4 |

Origin of Product |

United States |

Foundational & Exploratory

A Technical Guide to the Synthesis and Characterization of Azelnidipine: A Novel Dihydropyridine-Based Calcium Channel Blocker

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis, characterization, and pharmacological evaluation of Azelnidipine (B1666253), a third-generation dihydropyridine (B1217469) calcium channel blocker. This document details the experimental protocols for its synthesis and analysis, presents key quantitative data in a structured format, and visualizes the relevant biological pathways and experimental workflows.

Introduction

Azelnidipine is a potent and long-acting L-type calcium channel blocker with additional inhibitory effects on T-type calcium channels.[1] Chemically designated as (±)-3-(1-diphenylmethylazetidin-3-yl) 5-isopropyl 2-amino-6-methyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate, it is utilized in the management of hypertension.[2] Its gradual onset of action and prolonged hypotensive effect, with a minimal increase in heart rate, distinguish it from other calcium channel blockers.[3] This guide serves as a technical resource for researchers engaged in the discovery and development of novel cardiovascular therapeutics.

Synthesis of Azelnidipine

The synthesis of Azelnidipine can be achieved through various routes. Below is a detailed protocol for a common multi-step synthesis.

Experimental Protocol: Multi-step Synthesis of Azelnidipine

Step 1: Synthesis of 2-(3-nitrobenzal) Isopropyl Acetoacetate (B1235776) (Intermediate III)

-

To a reaction vessel, add 2.1 kg of 3-nitrobenzaldehyde (B41214) and 5 L of isopropanol.

-

Initiate stirring and add 3 kg of isopropyl acetoacetate.

-

Add 43 mL of anhydrous piperidine (B6355638) and 12 mL of glacial acetic acid to the mixture.

-

Continue stirring until all solids are completely dissolved.

-

Heat the reaction mixture to 45°C and maintain this temperature for 6 hours.

-

After the reaction period, cool the mixture and continue stirring for 16 hours to facilitate crystallization.

-

Filter the mixture to collect the solid product.

-

Wash the collected filter cake with 16 L of industrial ethanol.

-

Dry the purified product under vacuum to yield 2-(3-nitrobenzal) isopropyl acetoacetate.[4]

Step 2: Synthesis of 1-diphenylmethyl-3-hydroxyazetidine (Intermediate V)

-

In a separate reaction vessel, combine 5.4 kg of benzhydrylamine and 9.6 L of methanol (B129727).

-

Add 3.33 kg of epichlorohydrin (B41342) to the mixture.

-

Stir the reaction mixture at room temperature for 48 hours.

-

Following the initial reaction period, heat the mixture to 68°C and maintain a reflux for 72 hours.

-

Cool the reaction mixture to room temperature.

-

Remove the methanol under reduced pressure.

-

Filter the residue to collect the crude product.

-

Dissolve the filter cake in 19.2 L of diethyl ether and wash with 13.75 L of 3 mol/L NaOH solution.

-

Separate the organic layer and dry it over anhydrous sodium sulfate.

-

Evaporate the solvent to obtain 1-diphenylmethyl-3-hydroxyazetidine.[4]

Step 3: Synthesis of Azelnidipine (Final Product)

-

In a reaction vessel, dissolve approximately 3.2 kg of the amidine intermediate (prepared from 1-diphenylmethyl-3-hydroxyazetidine) and 2.7 kg of 2-(3-nitrobenzal) isopropyl acetoacetate in 21 L of isopropanol.

-

Add 585 g of sodium methoxide (B1231860) to the mixture and initiate stirring.

-

Heat the reaction mixture to reflux and maintain for 4 hours.

-

Cool the mixture to below 10°C and filter.

-

Concentrate the filtrate under reduced pressure to remove the solvent.

-

Dissolve the residue in 35 L of ethyl acetate (B1210297) and wash three times with 6.5 L of water.

-

Separate the organic layer and dry it over anhydrous sodium sulfate.

-

Remove the ethyl acetate under reduced pressure.

-

Recrystallize the residue from a mixture of 4.2 L of toluene (B28343) and 3.4 L of n-hexane.

-

Filter and dry the crystals at 45-55°C to yield the crude Azelnidipine product.[4]

-

For further purification, dissolve the crude product in a 1:1 mixture of ethyl acetate and n-hexane, treat with activated carbon, filter while hot, and cool to 0-5°C to induce crystallization.

-

Collect the purified crystals by filtration and dry at 45-55°C.[4]

Synthesis Workflow

References

The Structure-Activity Relationship of 1,4-Dihydropyridine Calcium Channel Antagonists: A Technical Guide

<

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,4-dihydropyridine (B1200194) (DHP) scaffold is a cornerstone in cardiovascular medicine, forming the chemical basis for a major class of L-type calcium channel blockers used in treating hypertension and angina.[1][2] This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) that govern the antagonist activity of this class. We will dissect the critical chemical features of the DHP core, present quantitative data from key studies, detail essential experimental protocols for activity assessment, and visualize the underlying molecular and experimental frameworks.

Introduction: The L-Type Calcium Channel and DHP Antagonists

Voltage-gated L-type calcium channels (CaV1) are critical mediators of calcium influx into smooth and cardiac muscle cells, initiating contraction.[1] Dihydropyridine (B1217469) antagonists are a chemically heterogeneous group of drugs that specifically interact with the alpha 1 subunit of these channels, effectively blocking this influx and leading to vasodilation and reduced cardiac workload.[3][4] The therapeutic efficacy and selectivity of these drugs are dictated by precise structural features, making the study of their SAR essential for the rational design of new and improved derivatives.[1]

Core Structure-Activity Relationships of the 1,4-Dihydropyridine Scaffold

The canonical 1,4-DHP structure consists of a central dihydropyridine ring with several key substitution points that modulate its pharmacological activity. The core SAR principles are summarized below.

Key Structural Requirements for Antagonist Activity:

-

1,4-Dihydropyridine Ring: The unsaturated heterocyclic ring is essential for activity.[5]

-

Substituents at C2 and C6: Small alkyl groups, typically methyl groups, are generally required for optimal activity.[5]

-

Ester Groups at C3 and C5: These positions are critical. The nature of the ester substituent significantly influences potency and duration of action.[6][7] Asymmetrical esters often lead to enhanced activity.

-

Aryl Ring at C4: A substituted phenyl ring at the C4 position is a fundamental requirement for high antagonist potency.[6][7] The substitution pattern on this ring is a major determinant of activity.

-

Unsubstituted N1 Position: The nitrogen at the N1 position should ideally be unsubstituted (NH) for maximal antagonist activity.

The following diagram illustrates the logical relationship between the structural components of the 1,4-DHP scaffold and their contribution to calcium channel antagonist activity.

Quantitative SAR Data

The potency of DHP derivatives is exquisitely sensitive to the nature and position of substituents on the C4-phenyl ring. Generally, electron-withdrawing groups at the ortho or meta positions enhance activity, while para substituents are often detrimental.[8][9]

Table 1: Effect of C4-Phenyl Substitution on Antagonist Activity

This table summarizes the relative inhibitory potency (IC50) of various nifedipine (B1678770) analogues, highlighting the impact of different substituents on the C4-phenyl ring. The data is compiled from representative studies in the literature.

| Compound (Nifedipine Analogue) | C4-Phenyl Substituent | Relative Potency (IC50, nM) | Reference Moiety |

| Nifedipine | 2-NO₂ | ~28 | Reference |

| Analogue 1 | 3-NO₂ | ~35 | Nifedipine |

| Analogue 2 | 4-NO₂ | ~1700 | Nifedipine |

| Analogue 3 | 2-Cl | ~150 | Nifedipine |

| Analogue 4 | 3-Cl | ~200 | Nifedipine |

| Analogue 5 | 4-Cl | ~2500 | Nifedipine |

| Analogue 6 | Unsubstituted | ~3000 | Nifedipine |

Note: IC50 values are approximate and can vary based on the specific experimental conditions and tissue preparation used.

The data clearly demonstrates that a bulky, electron-withdrawing group in the ortho position (like the nitro group in nifedipine) is optimal for high potency. Moving this group to the meta position retains significant activity, whereas substitution at the para position or having an unsubstituted ring dramatically reduces antagonist activity. This is often attributed to steric factors that force the phenyl ring into a conformation optimal for receptor binding.[8]

Experimental Protocols

The determination of SAR for calcium channel antagonists relies on robust and reproducible experimental assays. The two primary techniques are radioligand binding assays and electrophysiological measurements (patch-clamp).

Radioligand Binding Assay (Competitive)

This assay measures the ability of a test compound to compete with a radiolabeled DHP antagonist (e.g., (+)-[³H]PN200-110) for binding to the L-type calcium channel receptor.[6][7] It is a high-throughput method for determining the binding affinity (Ki) of a compound.[10][11]

Methodology:

-

Membrane Preparation: Isolate cell membranes from a tissue rich in L-type calcium channels (e.g., rat brain cortex or cardiac tissue). Homogenize the tissue in a buffered solution and centrifuge to pellet the membranes. Resuspend the membrane pellet in a suitable assay buffer.

-

Assay Incubation: In a multi-well plate, incubate the membrane preparation with a fixed concentration of the radioligand (e.g., (+)-[³H]PN200-110).

-

Competitive Binding: Add varying concentrations of the unlabeled test compound to the wells. Include control wells for total binding (radioligand only) and non-specific binding (radioligand + a high concentration of an unlabeled standard like nifedipine).

-

Equilibration: Incubate the mixture to allow the binding to reach equilibrium.

-

Separation: Rapidly filter the contents of each well through a glass fiber filter to separate the receptor-bound radioligand from the free radioligand. Wash the filters quickly with ice-cold buffer to remove unbound radioactivity.

-

Quantification: Place the filters in scintillation vials with scintillation fluid. Measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve. Determine the IC50 value (the concentration of test compound that inhibits 50% of specific radioligand binding) from this curve.

The following diagram illustrates the workflow for a competitive radioligand binding assay.

Whole-Cell Patch-Clamp Electrophysiology

The patch-clamp technique is the gold standard for directly measuring the effect of a compound on ion channel function.[12][13] The whole-cell configuration allows for the recording of macroscopic calcium currents from an entire cell while controlling the membrane voltage.

Methodology:

-

Cell Preparation: Use isolated cells expressing L-type calcium channels (e.g., ventricular myocytes or HEK293 cells stably expressing the channel). Place the cells in a recording chamber on an inverted microscope.

-

Pipette Preparation: Fabricate a glass micropipette with a tip resistance of 4-8 MΩ.[12] Fill the pipette with an intracellular solution containing a cesium salt (to block potassium channels) and a calcium buffer (e.g., EGTA).

-

Seal Formation: Approach a cell with the micropipette while applying slight positive pressure. Upon contact with the cell membrane, release the pressure and apply gentle suction to form a high-resistance "gigaohm" seal between the pipette tip and the cell membrane.[14]

-

Whole-Cell Configuration: Apply a brief pulse of strong suction to rupture the membrane patch under the pipette tip, establishing electrical and diffusive access to the cell's interior.[12]

-

Voltage Clamp: Set the amplifier to voltage-clamp mode. Hold the cell at a negative potential (e.g., -80 mV) where the calcium channels are closed.

-

Current Recording: Apply depolarizing voltage steps (e.g., to 0 mV) to activate the L-type calcium channels and record the resulting inward calcium current.

-

Drug Application: After obtaining a stable baseline recording, perfuse the recording chamber with a solution containing the DHP antagonist.

-

Data Analysis: Record the calcium current again in the presence of the drug. Measure the percentage of current inhibition at various drug concentrations to construct a dose-response curve and determine the IC50 value for functional channel block.

Signaling Pathway and Mechanism of Action

DHP antagonists inhibit the influx of Ca²⁺ through L-type calcium channels, which are voltage-dependent.[3] The process begins with the depolarization of the cell membrane, which triggers a conformational change in the channel, causing it to open. This allows extracellular Ca²⁺ to flow into the cell down its electrochemical gradient. The rise in intracellular Ca²⁺ acts as a second messenger, leading to cellular responses like muscle contraction. DHPs bind to the channel protein, stabilizing it in a closed or inactivated state, thereby preventing this influx and inhibiting the downstream response.[15]

The diagram below outlines the signaling pathway of L-type calcium channel activation and its inhibition by 1,4-Dihydropyridines.

Conclusion

The structure-activity relationship of 1,4-dihydropyridine calcium channel antagonists is well-defined, providing a robust framework for medicinal chemistry and drug design. The key determinants of activity are the C4-aryl ring and its substitution pattern, along with the ester groups at C3 and C5. The continued exploration of this privileged scaffold, guided by the principles outlined in this guide and validated by rigorous experimental protocols, holds promise for the development of next-generation cardiovascular therapeutics with enhanced selectivity and pharmacokinetic profiles.

References

- 1. 1,4-Dihydropyridines as calcium channel ligands and privileged structures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. thepharmajournal.com [thepharmajournal.com]

- 3. [Experimental pharmacology of calcium antagonists] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Calcium antagonists and their mode of action: an historical overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 1,4-Dihydropyridine: synthetic advances, medicinal and insecticidal properties - RSC Advances (RSC Publishing) DOI:10.1039/D2RA04589C [pubs.rsc.org]

- 6. Structure-activity relationships of receptor binding of 1,4-dihydropyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Quantitative structure-activity relationships for 1,4-dihydropyridine calcium channel antagonists (nifedipine analogues): a quantum chemical/classical approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis of Dihydropyrimidines: Isosteres of Nifedipine and Evaluation of Their Calcium Channel Blocking Efficiency - PMC [pmc.ncbi.nlm.nih.gov]

- 10. giffordbioscience.com [giffordbioscience.com]

- 11. Radioligand Binding Assay - Creative Bioarray [dda.creative-bioarray.com]

- 12. docs.axolbio.com [docs.axolbio.com]

- 13. Patch clamp methods for studying calcium channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Patch-Clamp Recording Protocol - Creative Bioarray [acroscell.creative-bioarray.com]

- 15. Pharmacology of L-type Calcium Channels: Novel Drugs for Old Targets? - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Development of Selective Calcium Channel Inhibitors: A Technical Guide

Abstract: Voltage-gated calcium channels (VGCCs) are critical regulators of intracellular calcium concentration and play a pivotal role in a multitude of physiological processes, including muscle contraction, neurotransmitter release, and gene expression. Their dysfunction is implicated in a range of pathologies, making them a prime target for therapeutic intervention. This technical guide provides an in-depth overview of the discovery and development of selective calcium channel inhibitors. It covers the historical context, classification of VGCCs and their inhibitors, key experimental protocols for their evaluation, and a summary of their pharmacological properties. Detailed methodologies for crucial experiments, quantitative data on inhibitor potency, and visualizations of signaling pathways and experimental workflows are presented to offer a comprehensive resource for researchers, scientists, and drug development professionals in the field.

Introduction: The Dawn of Calcium Channel Blockade

The journey to understanding and manipulating calcium channels began in the 1960s with the experimental investigation of coronary dilators.[1][2] These early studies revealed that certain molecules could mimic the effects of calcium withdrawal, leading to the concept of "calcium antagonism."[3][4] The pioneering work of Albrecht Fleckenstein and others in the mid-1960s, using drugs like verapamil (B1683045) and nifedipine, solidified the idea that these agents blocked the entry of calcium into cells, thereby earning them the name calcium channel blockers (CCBs).[5]

Initial research focused on the cardiovascular system, where the role of calcium in muscle contraction had been known since the late 19th and early 20th centuries.[1][2] The therapeutic applications of these early CCBs became globally recognized in the 1980s for treating cardiovascular diseases such as hypertension and angina.[2] Subsequent research, employing techniques like radioligand binding and electrophysiology, identified the specific molecular targets of these drugs as L-type voltage-gated calcium channels.[1][2] This led to a more refined understanding of their mechanism of action and spurred the development of more selective and potent inhibitors.

Classification of Voltage-Gated Calcium Channels (VGCCs)

VGCCs are a diverse family of transmembrane proteins that open in response to membrane depolarization, allowing the influx of calcium ions.[6] They are heteromeric protein complexes, with the α1 subunit forming the ion-conducting pore and determining the primary pharmacological and electrophysiological properties of the channel.[7][8] Mammalian VGCCs are broadly classified into three main families based on their α1 subunit sequence homology and biophysical properties:

-

CaV1 (L-type): These are high-voltage activated (HVA) channels known for their long-lasting currents. They are the primary targets of the classical CCBs used in cardiovascular medicine.[7][9] The CaV1 family includes four members: CaV1.1, CaV1.2, CaV1.3, and CaV1.4.

-

CaV2 (P/Q-, N-, and R-types): Also HVA channels, this family is primarily involved in neurotransmitter release in the nervous system.[9] The CaV2 family includes CaV2.1 (P/Q-type), CaV2.2 (N-type), and CaV2.3 (R-type).

-

CaV3 (T-type): These are low-voltage activated (LVA) channels characterized by their transient currents. They play a role in neuronal firing patterns and cardiac pacemaker activity.[9] The CaV3 family consists of CaV3.1, CaV3.2, and CaV3.3.

Major Classes of Selective Calcium Channel Inhibitors

Selective calcium channel inhibitors are broadly categorized based on their chemical structure and their primary site of action.

Dihydropyridines (DHPs)

This class of inhibitors, identified by the suffix "-dipine" (e.g., nifedipine, amlodipine, felodipine), are highly selective for L-type calcium channels, particularly in the vascular smooth muscle.[10][11] This vascular selectivity makes them potent vasodilators, and they are widely used in the treatment of hypertension.[11][12] By relaxing arterial smooth muscle, they reduce systemic vascular resistance and lower blood pressure.[11]

Non-Dihydropyridines

This group is structurally diverse and is further divided into two main classes:

-

Phenylalkylamines (e.g., Verapamil): These inhibitors show a relative selectivity for the myocardium.[12] They exert their effects by blocking calcium channels in cardiac muscle, leading to a decrease in heart rate and contractility (negative chronotropic and inotropic effects).[10][13] This makes them useful in the treatment of angina and arrhythmias.[14]

-

Benzothiazepines (e.g., Diltiazem): This class has an intermediate profile, affecting both cardiac and vascular smooth muscle calcium channels.[10][12] They are effective in reducing arterial pressure without the significant reflex tachycardia often associated with dihydropyridines.[12]

Signaling Pathways of Key Calcium Channel Subtypes

The influx of calcium through VGCCs acts as a second messenger, triggering a variety of downstream signaling cascades.

L-type (CaV1) Calcium Channel Signaling

In cardiac myocytes, the influx of Ca2+ through L-type channels (CaV1.2) is the primary trigger for calcium-induced calcium release (CICR) from the sarcoplasmic reticulum via ryanodine (B192298) receptors (RyR2), leading to muscle contraction.[15][16] In neurons, L-type channel activation can lead to the activation of transcription factors like CREB through CaM/CaMK and Ras/MAPK pathways, playing a role in synaptic plasticity and gene expression.[11]

Caption: L-type calcium channel signaling in muscle and neurons.

N-type (CaV2.2) Calcium Channel Signaling

N-type channels are predominantly located at presynaptic nerve terminals and are crucial for the release of neurotransmitters.[7] Upon depolarization, Ca2+ influx through N-type channels triggers the fusion of synaptic vesicles with the presynaptic membrane, leading to the release of neurotransmitters like glutamate (B1630785) and GABA into the synaptic cleft.[7]

Caption: N-type calcium channel signaling at the presynaptic terminal.

T-type (CaV3) Calcium Channel Signaling

T-type channels are activated by small depolarizations near the resting membrane potential, contributing to rhythmic firing patterns in neurons and cardiac pacemaker cells.[17] In neurons, Ca2+ influx through T-type channels can activate small conductance Ca2+-activated potassium (SK) channels, leading to membrane hyperpolarization and influencing neuronal excitability.[1]

Caption: T-type calcium channel signaling and its role in neuronal excitability.

Experimental Protocols for Inhibitor Characterization

The discovery and development of selective calcium channel inhibitors rely on a suite of robust experimental assays.

High-Throughput Screening (HTS) using Fluorescence-Based Assays

Objective: To rapidly screen large compound libraries for potential calcium channel modulators.

Methodology:

-

Cell Culture: Stably transfected cell lines (e.g., HEK 293) expressing the target calcium channel subtype are cultured in 96- or 384-well plates.

-

Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye, such as Fluo-4 AM. This dye exhibits a significant increase in fluorescence intensity upon binding to intracellular calcium.

-

Compound Addition: Test compounds from a chemical library are added to the wells.

-

Channel Activation: The calcium channels are activated, typically by depolarization with a high concentration of potassium chloride (KCl) or another appropriate stimulus.

-

Signal Detection: Changes in intracellular calcium are measured as changes in fluorescence intensity using a fluorescence plate reader (e.g., FLIPR).

-

Data Analysis: Compounds that significantly inhibit the depolarization-induced fluorescence increase are identified as potential hits.

Radioligand Binding Assays

Objective: To determine the binding affinity (Ki) of a compound for a specific calcium channel subtype.

Methodology:

-

Membrane Preparation: Membranes are prepared from tissues or cells expressing the target calcium channel.

-

Incubation: The membranes are incubated with a specific radioligand (e.g., [3H]nitrendipine for L-type channels) and varying concentrations of the unlabeled test compound.

-

Separation: The membrane-bound radioligand is separated from the unbound radioligand by rapid filtration through glass fiber filters.

-

Quantification: The amount of radioactivity trapped on the filters is quantified using a scintillation counter.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.

Patch-Clamp Electrophysiology

Objective: To provide a detailed characterization of the functional effects of a compound on a specific calcium channel, including its mechanism of action (e.g., state-dependency).

Methodology:

-

Cell Preparation: Individual cells expressing the target calcium channel are isolated.

-

Giga-seal Formation: A glass micropipette with a fire-polished tip is brought into contact with the cell membrane to form a high-resistance seal (giga-seal).

-

Whole-Cell Configuration: The patch of membrane under the pipette tip is ruptured to gain electrical access to the entire cell.

-

Voltage Clamp: The membrane potential is clamped at a specific holding potential, and voltage steps are applied to activate the calcium channels.

-

Current Recording: The ionic current flowing through the channels is recorded using a patch-clamp amplifier.

-

Compound Application: The test compound is applied to the cell via a perfusion system, and the effect on the calcium current is recorded.

-

Data Analysis: The concentration-response curve for the inhibition of the calcium current is generated to determine the IC50 value. The voltage- and use-dependency of the block can also be investigated.

Quantitative Data on Inhibitor Potency

The following tables summarize the inhibitory potency (IC50 and Ki values) of selected calcium channel inhibitors against various VGCC subtypes. These values are indicative and can vary depending on the experimental conditions.

Table 1: IC50 Values (nM) of Dihydropyridine Inhibitors for L-type (CaV1.2) Channels

| Compound | IC50 (nM) | Tissue/Cell Line | Reference |

| Nifedipine | 23 | Cultured Chick Embryo Ventricular Cells | [12] |

| Amlodipine | ~2200 | Human Vascular Smooth Muscle | [18] |

| Felodipine | ~50 | Human Vascular Smooth Muscle | [18] |

| Nisoldipine | Varies | HEK 293 cells expressing α1C-a or α1C-b | [10] |

Table 2: Comparative Potency of Dihydropyridine and Non-Dihydropyridine Inhibitors

| Compound | Vascular pIC50 (-log M) | Cardiac pIC50 (-log M) | Vascular/Cardiac Ratio | Reference |

| Felodipine | 8.30 | 7.21 | 12 | [18] |

| Nifedipine | 7.78 | 6.95 | 7 | [18] |

| Amlodipine | 6.64 | 5.94 | 5 | [18] |

| Verapamil | 6.26 | 6.91 | 0.2 | [18] |

Table 3: Ki Values (µM) of Non-Dihydropyridine Inhibitors

| Compound | Ki (µM) | Target | Assay | Reference |

| Verapamil | 39 | PAF Receptor | [3H]PAF Binding | [3] |

| Diltiazem | 32 | PAF Receptor | [3H]PAF Binding | [3] |

Note: The Ki values for Verapamil and Diltiazem in Table 3 are for their interaction with the Platelet-Activating Factor (PAF) receptor, which may be allosterically coupled to calcium channels.

Drug Discovery and Development Workflow

The development of novel selective calcium channel inhibitors follows a structured workflow, from initial target identification to preclinical and clinical development.

Caption: A generalized workflow for the discovery and development of selective calcium channel inhibitors.

Conclusion and Future Directions

The discovery and development of selective calcium channel inhibitors represent a landmark achievement in pharmacology and medicine. From their serendipitous discovery to the rational design of new generations of drugs, our understanding of their mechanism of action and therapeutic potential has grown immensely. The availability of diverse chemical classes with varying selectivity profiles allows for targeted therapy of a range of cardiovascular and neurological disorders.

Future research will likely focus on the development of inhibitors with even greater subtype selectivity, particularly for the CaV2 and CaV3 families, to minimize off-target effects and expand their therapeutic applications to new disease areas. Advances in structural biology, computational modeling, and high-throughput screening technologies will undoubtedly accelerate the discovery of the next generation of selective calcium channel modulators, offering new hope for patients with a wide array of medical conditions.

References

- 1. files.core.ac.uk [files.core.ac.uk]

- 2. Neuronal T–type calcium channels: What's new? Iftinca: T–type channel regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. Biochemistry, Calcium Channels - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Neuronal L-Type Calcium Channel Signaling to the Nucleus Requires a Novel CaMKIIα-Shank3 Interaction | Journal of Neuroscience [jneurosci.org]

- 6. researchgate.net [researchgate.net]

- 7. N-type calcium channel - Wikipedia [en.wikipedia.org]

- 8. Targeting ion channels with ultra-large library screening for hit discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Contributions of T-Type Voltage-Gated Calcium Channels to Postsynaptic Calcium Signaling within Purkinje Neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 11. From Gene to Behavior: L-Type Calcium Channel Mechanisms Underlying Neuropsychiatric Symptoms - PMC [pmc.ncbi.nlm.nih.gov]

- 12. metrionbiosciences.com [metrionbiosciences.com]

- 13. tandfonline.com [tandfonline.com]

- 14. Regulation of N-type calcium channels by nociceptin receptors and its possible role in neurological disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 15. L-type calcium channel - Wikipedia [en.wikipedia.org]

- 16. JCI - The L-type calcium channel in the heart: the beat goes on [jci.org]

- 17. T-type calcium channel - Wikipedia [en.wikipedia.org]

- 18. Voltage-Gated Calcium Channels - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Labyrinth of Calcium Signaling: A Technical Guide to the Target Identification and Validation of Novel Calcium Channel Antagonists

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core principles and methodologies employed in the identification and validation of molecular targets for novel calcium channel antagonists, with a particular focus on the voltage-gated L-type calcium channels, key regulators of cardiovascular and neuronal function.

Introduction to Calcium Channels as Therapeutic Targets

Voltage-gated calcium channels (VGCCs) are a family of transmembrane ion channels that mediate the influx of calcium ions in response to membrane depolarization.[1][2] This calcium influx is a critical upstream event in a multitude of physiological processes, including muscle contraction, neurotransmitter release, hormone secretion, and gene expression.[2][3] The L-type calcium channels (LTCCs), in particular, are well-established therapeutic targets for a class of drugs known as calcium channel blockers (CCBs) or calcium channel antagonists.[1][4] These drugs are widely prescribed for the management of cardiovascular disorders such as hypertension, angina pectoris, and certain cardiac arrhythmias.[4][5][6]

The alpha-1 subunit is the primary pore-forming and voltage-sensing component of the VGCC.[7] The L-type calcium channel family is composed of four distinct alpha-1 subunits: Cav1.1 (CACNA1S), Cav1.2 (CACNA1C), Cav1.3 (CACNA1D), and Cav1.4 (CACNA1F).[1] Third-generation dihydropyridine (B1217469) CCBs, such as amlodipine (B1666008) and lacidipine, exhibit high affinity and selectivity for L-type calcium channels, particularly Cav1.2, which is predominantly expressed in cardiac and smooth muscle.[8][9] The identification and validation of these specific channel subtypes as the molecular targets of CCBs have been pivotal in understanding their mechanism of action and in the development of safer and more effective therapeutic agents.

I. Target Identification Strategies

The process of identifying the specific molecular target of a novel calcium channel antagonist involves a combination of biochemical, genetic, and pharmacological approaches.

Affinity-Based Methods

Affinity chromatography is a powerful technique for isolating the molecular target of a drug from a complex biological mixture. This method relies on the specific binding interaction between the drug and its target protein.

Experimental Protocol: Affinity Chromatography

-

Ligand Immobilization: The calcium channel antagonist is chemically coupled to an inert chromatography matrix (e.g., agarose (B213101) beads).

-

Protein Extraction: A protein extract is prepared from a tissue or cell line known to be sensitive to the antagonist's effects (e.g., cardiac muscle, vascular smooth muscle cells).

-

Affinity Purification: The protein extract is passed through the affinity column. The target protein binds to the immobilized antagonist, while other proteins flow through.

-

Elution: The bound target protein is eluted from the column by changing the buffer conditions (e.g., pH, ionic strength) or by adding a high concentration of the free antagonist.

-

Target Identification: The eluted protein is identified using techniques such as mass spectrometry.

Expression Cloning

Expression cloning is a genetic approach used to identify a target by its ability to confer drug sensitivity to a previously insensitive cell line.

Experimental Protocol: Expression Cloning

-

cDNA Library Preparation: A cDNA library is constructed from a drug-sensitive cell line.

-

Transfection: The cDNA library is transfected into a drug-insensitive cell line.

-

Drug Selection: The transfected cells are cultured in the presence of the calcium channel antagonist. Only cells that have taken up and express the cDNA encoding the target protein will be sensitive to the drug and will be selected against.

-

Rescue and Identification: The cDNA from the surviving (or non-surviving, depending on the selection strategy) cells is rescued and sequenced to identify the gene encoding the target protein.

Radioligand Binding Assays

Radioligand binding studies are used to characterize the interaction between a drug and its receptor. By using a radiolabeled version of the antagonist, one can determine the affinity and density of binding sites in a given tissue or cell preparation.

Experimental Protocol: Radioligand Binding Assay

-

Membrane Preparation: Cell membranes are prepared from a tissue of interest.

-

Binding Reaction: The membranes are incubated with increasing concentrations of the radiolabeled antagonist in the presence and absence of a high concentration of an unlabeled competitor to determine specific and non-specific binding.

-

Separation: The bound and free radioligand are separated by filtration.

-

Quantification: The amount of radioactivity bound to the membranes is measured using a scintillation counter.

-

Data Analysis: The binding data is analyzed to determine the equilibrium dissociation constant (Kd) and the maximum number of binding sites (Bmax).

II. Target Validation Strategies

Once a putative target has been identified, it is crucial to validate that the interaction with this target is responsible for the observed pharmacological effects of the antagonist.

Genetic Validation

Genetic approaches provide strong evidence for target validation by directly manipulating the expression of the putative target gene.

Experimental Protocol: Gene Knockdown using siRNA

-

siRNA Design and Synthesis: Small interfering RNAs (siRNAs) targeting the mRNA of the putative target gene (e.g., CACNA1C) are designed and synthesized.

-

Cell Transfection: A cell line that endogenously expresses the target and responds to the antagonist is transfected with the specific siRNA or a non-targeting control siRNA.

-

Target Expression Analysis: The knockdown of the target gene expression is confirmed at both the mRNA (e.g., by qRT-PCR) and protein (e.g., by Western blotting) levels.

-

Functional Assay: The effect of the antagonist on a relevant cellular function (e.g., calcium influx, cell contraction) is measured in both the target-knockdown and control cells. A loss or significant reduction of the antagonist's effect in the knockdown cells validates the target.

Electrophysiological Validation

Patch-clamp electrophysiology is the gold standard for studying the function of ion channels and the effects of drugs that modulate their activity.

Experimental Protocol: Whole-Cell Patch-Clamp Electrophysiology

-

Cell Preparation: Cells expressing the target calcium channel (either endogenously or through heterologous expression) are prepared for recording.

-

Recording Configuration: A glass micropipette is used to form a high-resistance seal with the cell membrane, and the membrane patch under the pipette is ruptured to gain electrical access to the cell's interior (whole-cell configuration).

-

Voltage Protocol: The cell membrane potential is clamped at a holding potential, and depolarizing voltage steps are applied to elicit calcium channel currents.

-

Drug Application: The calcium channel antagonist is applied to the cell, and the effect on the amplitude and kinetics of the calcium current is recorded. A concentration-dependent block of the current provides strong evidence for direct channel modulation.

In Vivo Validation

In vivo studies using animal models are essential to confirm that the engagement of the identified target leads to the desired physiological effects.

Experimental Protocol: In Vivo Animal Model

-

Animal Model Selection: An appropriate animal model that recapitulates the human disease state (e.g., a hypertensive rat model) is selected.

-

Drug Administration: The calcium channel antagonist is administered to the animals at various doses.

-

Physiological Readout: The relevant physiological parameter (e.g., blood pressure) is monitored over time.

-

Target Engagement Biomarkers: Where possible, biomarkers that indicate target engagement in the animal are measured (e.g., by measuring the concentration of the drug in the target tissue).

Quantitative Data Summary

The following tables summarize key quantitative data for representative third-generation calcium channel antagonists and their interaction with their primary targets.

| Antagonist | Primary Target | Binding Affinity (Kd) | IC50 (Calcium Current Inhibition) |

| Amlodipine | Cav1.2 (CACNA1C) | 1-5 nM | 10-50 nM |

| Lacidipine | Cav1.2 (CACNA1C) | 0.2-1 nM | 1-10 nM |

| Lercanidipine | Cav1.2 (CACNA1C) | 0.1-0.5 nM | 0.5-5 nM |

| Target | Tissue Distribution | Physiological Role |

| Cav1.2 (CACNA1C) | Cardiac muscle, smooth muscle, neurons | Cardiac contractility, vasoconstriction, neurotransmitter release |

| Cav1.3 (CACNA1D) | Neurons, endocrine cells, auditory hair cells | Neuronal firing, hormone secretion, hearing |

| Cav1.1 (CACNA1S) | Skeletal muscle | Excitation-contraction coupling |

Visualizing the Pathways and Processes

The following diagrams illustrate key concepts and workflows in calcium channel antagonist target identification and validation.

Caption: Workflow for the identification of putative targets for a novel calcium channel antagonist.

Caption: A multi-pronged approach to the validation of a putative calcium channel target.

Caption: Simplified signaling pathway of L-type calcium channel activation and its inhibition by an antagonist.

References

- 1. Pharmacology of L-type Calcium Channels: Novel Drugs for Old Targets? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. genecards.org [genecards.org]

- 3. De novo Mutation in CACNA1S Gene in a 20-Year-Old Man Diagnosed with Metabolic Myopathy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Calcium Channel Blockers - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Calcium channel blocker - Wikipedia [en.wikipedia.org]

- 6. Calcium Channel Blockers - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. journals.physiology.org [journals.physiology.org]

- 8. ahajournals.org [ahajournals.org]

- 9. Role of a third generation calcium antagonist in the management of hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

Pharmacological Profile of Azelnidipine: A Novel L-type Calcium Channel Blocker

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Azelnidipine (B1666253) is a third-generation dihydropyridine (B1217469) derivative that acts as a potent and long-acting L-type calcium channel blocker.[1] Approved for the treatment of hypertension, it is distinguished from other calcium channel blockers by its gradual onset of action and a notable absence of reflex tachycardia, a common side effect of vasodilators.[2] This technical guide provides a comprehensive overview of the pharmacological profile of azelnidipine, detailing its mechanism of action, quantitative pharmacological data, experimental protocols for its evaluation, and its influence on key signaling pathways.

Mechanism of Action

Azelnidipine's primary mechanism of action is the selective inhibition of L-type (long-lasting) voltage-gated calcium channels located on the membranes of vascular smooth muscle cells. By blocking the influx of extracellular Ca²⁺ into these cells, azelnidipine prevents the calcium-dependent signaling cascade that leads to muscle contraction. This results in vasodilation, a widening of blood vessels, which in turn reduces peripheral vascular resistance and lowers blood pressure.[3]

Beyond its primary vasodilatory effect, azelnidipine exhibits pleiotropic effects that contribute to its unique pharmacological profile. These include the inhibition of sympathetic nerve activity and an increase in the expression of endothelial nitric oxide synthase (eNOS), which further promotes vasodilation and offers vasoprotective benefits.[4][5]

Data Presentation

The following tables summarize the key quantitative pharmacological and pharmacokinetic parameters of azelnidipine.

Table 1: In Vitro Pharmacology of Azelnidipine

| Parameter | Value | Species/Tissue | Method | Reference |

| Inhibitory Constant (Ki) for L-type Ca²⁺ Channels | 153 nM | Guinea-pig portal vein (spontaneous contractions) | Tension Recording | [6] |

| 282 nM (at -60 mV holding potential) | Guinea-pig portal vein smooth muscle cells | Whole-cell Patch Clamp | [6][7] | |

| 2 µM (at -90 mV holding potential) | Guinea-pig portal vein smooth muscle cells | Whole-cell Patch Clamp | [6][7] | |

| Selectivity for T-type Ca²⁺ Channels | Significant blockade of α1H (Caᵥ3.2) and α1G (Caᵥ3.1) subtypes | Xenopus oocytes expressing T-type Ca²⁺ channel subtypes | Two-microelectrode voltage-clamp | [8] |

| No significant blockade of α1I (Caᵥ3.3) subtype | Xenopus oocytes expressing T-type Ca²⁺ channel subtypes | Two-microelectrode voltage-clamp | [8] |

Table 2: Pharmacokinetic Profile of Azelnidipine in Humans

| Parameter | Value | Route of Administration | Note | Reference |

| Time to Peak Plasma Concentration (Tmax) | 2.6 - 4.0 hours | Oral | Single dose of 8-16 mg in healthy Chinese volunteers. | |

| Plasma Half-life (t1/2) | 16 - 28 hours | Oral | [2] | |

| Protein Binding | 90% - 91% | - | [2] | |

| Metabolism | Primarily hepatic via CYP3A4 | - | No active metabolites. | [2] |

| Excretion | ~26% in urine, ~63% in feces | Oral | Following a single 4mg oral dose of ¹⁴C-labeled azelnidipine. | [2] |

Experimental Protocols

Detailed methodologies for key experiments are crucial for the replication and validation of pharmacological findings.

Whole-Cell Patch-Clamp Electrophysiology for L-type Ca²⁺ Channel Inhibition

This protocol is adapted from studies on dihydropyridine calcium channel blockers and is suitable for determining the inhibitory constant (Ki) of azelnidipine.

-

Cell Preparation: Smooth muscle cells are enzymatically dispersed from guinea-pig portal vein.

-

Electrophysiological Recording:

-

The conventional whole-cell patch-clamp technique is employed.

-

Ba²⁺ is used as the charge carrier to isolate inward currents through calcium channels (IBa).

-

The holding potential is set to -60 mV or -90 mV to study the voltage-dependent block.

-

Test pulses are applied to elicit IBa.

-

-

Drug Application: Azelnidipine is applied at various concentrations to the bath solution.

-

Data Analysis:

-

The peak amplitude of IBa is measured before and after drug application.

-

Concentration-response curves are generated to determine the Ki value, representing the concentration at which 50% of the channels are blocked.

-

Radioligand Binding Assay for L-type Calcium Channels

This is a general protocol for a competition binding assay to determine the binding affinity (Kd) of a test compound like azelnidipine.

-

Membrane Preparation: A plasma membrane-enriched microsomal fraction is prepared from a suitable tissue source, such as rat liver or cardiac tissue.[9]

-

Radioligand: [³H]-nitrendipine, a high-affinity radiolabeled dihydropyridine, is used.[9]

-

Assay Procedure:

-

Membranes are incubated with a fixed concentration of [³H]-nitrendipine and varying concentrations of unlabeled azelnidipine.

-

The reaction is allowed to reach equilibrium.

-

-

Separation of Bound and Free Ligand: The mixture is rapidly filtered through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.

-

Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.

-

Data Analysis:

-

The concentration of azelnidipine that inhibits 50% of the specific binding of [³H]-nitrendipine (IC₅₀) is determined.

-

The equilibrium dissociation constant (Kd) of azelnidipine is calculated from the IC₅₀ value using the Cheng-Prusoff equation.

-

Assessment of Sympathetic Nerve Activity

The sympathoinhibitory effect of azelnidipine can be evaluated using the following methods:

-

Microneurography in Humans:

-

Direct recording of muscle sympathetic nerve activity (MSNA) is performed using a microelectrode inserted into a peripheral nerve (e.g., the peroneal nerve).[10]

-

MSNA is quantified as burst frequency (bursts/min) or burst incidence (bursts/100 heartbeats).[10]

-

Measurements are taken before and after a period of azelnidipine treatment.[10]

-

-

Urinary Norepinephrine (B1679862) Excretion in Animal Models:

-

Stroke-prone spontaneously hypertensive rats (SHRSP) are treated with azelnidipine or a vehicle control over a specified period.[6]

-

24-hour urine samples are collected.

-

Urinary norepinephrine levels are measured using high-performance liquid chromatography (HPLC) as an index of overall sympathetic nerve activity.[6]

-

Evaluation of Endothelial Nitric Oxide Synthase (eNOS) Expression

The effect of azelnidipine on eNOS expression can be determined by Western blotting.

-

Tissue Collection: Following treatment of animal models (e.g., SHRSP) with azelnidipine, tissues such as the brain, heart, and aorta are harvested.[4]

-

Protein Extraction: Total protein is extracted from the tissues.

-

Western Blotting:

-

Protein samples are separated by SDS-PAGE and transferred to a membrane.

-

The membrane is incubated with a primary antibody specific for eNOS.

-

A secondary antibody conjugated to a detectable enzyme is then applied.

-

The protein bands are visualized and quantified using a chemiluminescence detection system.

-

Mandatory Visualization

Signaling Pathways

Caption: Primary mechanism of action of Azelnidipine in vascular smooth muscle cells.

Caption: Pleiotropic effects of Azelnidipine contributing to its antihypertensive action.

Experimental Workflows

Caption: Workflow for determining the inhibitory effect of Azelnidipine using patch-clamp.

Caption: Workflow for a radioligand competition binding assay to determine Kd.

Conclusion

Azelnidipine is a novel L-type calcium channel blocker with a distinctive pharmacological profile. Its potent and selective blockade of L-type calcium channels, coupled with its long-lasting action and lack of reflex tachycardia, makes it an effective antihypertensive agent.[2] Furthermore, its pleiotropic effects on the sympathetic nervous system and endothelial function suggest additional cardiovascular benefits.[4][5] The data and experimental protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals interested in the further study and application of this next-generation calcium channel blocker.

References

- 1. researchgate.net [researchgate.net]

- 2. go.drugbank.com [go.drugbank.com]

- 3. researchgate.net [researchgate.net]

- 4. Long-acting calcium channel blocker, azelnidipine, increases endothelial nitric oxide synthase in the brain and inhibits sympathetic nerve activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Azelnidipine attenuates cardiovascular and sympathetic responses to air-jet stress in genetically hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Azelnidipine decreases sympathetic nerve activity via antioxidant effect in the rostral ventrolateral medulla of stroke-prone spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The actions of azelnidipine, a dihydropyridine-derivative Ca antagonist, on voltage-dependent Ba2+ currents in guinea-pig vascular smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. [3H]nitrendipine binding to adrenal capsular membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Specific high affinity binding of the calcium channel antagonist, [3H]nitrendipine, to rat liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pure.psu.edu [pure.psu.edu]

An In-depth Technical Guide to the In Silico Modeling of the L-type Calcium Channel (CaV1.2) Antagonist Binding Site

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the computational methodologies used to model the binding of antagonists to the L-type voltage-gated calcium channel, CaV1.2. We will use Verapamil (B1683045), a well-characterized phenylalkylamine antagonist, as a case study to illustrate the principles and workflows involved.

Introduction: The L-type Calcium Channel as a Therapeutic Target

Voltage-gated L-type calcium channels (LTCCs), particularly the CaV1.2 subtype, are critical for regulating calcium influx into excitable cells.[1] These channels play a fundamental role in processes such as excitation-contraction coupling in cardiac and smooth muscle, neurotransmitter release, and gene expression.[2][3] The alpha-1 subunit, encoded by the CACNA1C gene, forms the central pore of the channel and is the primary target for several classes of therapeutic drugs.[4]

Due to their central role in cardiovascular physiology, CaV1.2 channels are a major target for the treatment of hypertension, angina, and cardiac arrhythmias.[5] One of the first clinically successful drugs targeting this channel is Verapamil, a phenylalkylamine that effectively blocks the channel pore.[6][7] Understanding the precise molecular interactions between Verapamil and its binding site is crucial for the rational design of new, more selective, and potent calcium channel blockers.

In silico modeling provides powerful tools to investigate these interactions at an atomic level. Techniques such as homology modeling, molecular docking, and molecular dynamics simulations allow researchers to predict drug binding modes, estimate binding affinities, and elucidate the mechanisms of channel blockade, thereby accelerating the drug discovery process.[8][9]

The CaV1.2 Channel and the Verapamil Binding Site

The CaV1.2 channel is a multi-subunit protein complex, but the pore-forming α1C subunit is the principal site of action for Verapamil.[10][11][12] The Verapamil binding site is located within the central cavity of the channel pore.[13] Experimental evidence from photoaffinity labeling and site-directed mutagenesis studies has pinpointed key amino acid residues in the transmembrane S6 segments of homologous domains III and IV as being critical for high-affinity binding.[5][13][14][15]

A key feature of Verapamil's mechanism is its state-dependent binding. It exhibits a much higher affinity for the channel in its open and inactivated states compared to the resting state.[16][17] This is because the conformational changes associated with channel opening allow the drug to access its binding site from the cytoplasmic side.[13] This frequency-dependent action makes Verapamil particularly effective in rapidly firing cardiac cells, which is the basis for its use in treating arrhythmias.[13]

In Silico Modeling Workflow

The computational investigation of the Verapamil-CaV1.2 interaction follows a multi-step workflow. This process begins with obtaining a structural model of the protein and culminates in a detailed analysis of the ligand-protein complex.

Experimental Protocols: Methodologies for Modeling

3.1.1 Protein Structure Preparation

-

Methodology: The initial step is to obtain a three-dimensional structure of the human CaV1.2 channel. While cryo-electron microscopy (cryo-EM) structures are available (e.g., PDB ID: 8FD7), they may not represent all conformational states.[18] Therefore, homology modeling is often employed, especially for specific states.[8][9] This involves using the amino acid sequence of the human CaV1.2 α1C subunit (UniProt: Q13936) and a suitable template structure, such as another voltage-gated ion channel.[7][19] The resulting model is then refined and validated using tools like PROCHECK to assess its stereochemical quality.[20] The protein structure is prepared by adding hydrogen atoms, assigning protonation states, and performing energy minimization to relieve any steric clashes.

3.1.2 Ligand Preparation

-

Methodology: A 2D structure of Verapamil is converted to a 3D conformation. The ligand is then assigned correct atom types and bond orders. Its geometry is optimized using a suitable force field (e.g., OPLS, MMFF) through energy minimization to obtain a low-energy conformation for docking.

3.1.3 Molecular Docking

-

Methodology: Molecular docking predicts the preferred orientation of a ligand when bound to a receptor. A docking grid is defined around the putative binding site in the channel pore, guided by mutagenesis data identifying key residues in the IIIS6 and IVS6 segments.[5][15] Docking algorithms then sample a large number of possible conformations and orientations of Verapamil within this grid. The resulting poses are ranked using a scoring function (e.g., Glide XP GScore, IFD score) that estimates the binding affinity.[21][22]

3.1.4 Molecular Dynamics (MD) Simulation

-

Methodology: To assess the stability of the predicted binding pose and to account for protein flexibility, the highest-ranked Verapamil-CaV1.2 complex from docking is subjected to MD simulations.[23] The complex is embedded in a lipid bilayer (e.g., POPC) and solvated in an explicit water box with ions to mimic physiological conditions. The system undergoes equilibration, followed by a production run (typically 50-100 ns or longer).[24] Trajectories are analyzed for root-mean-square deviation (RMSD) of the protein and ligand to confirm stability, and root-mean-square fluctuation (RMSF) to identify flexible regions.[24]

3.1.5 Binding Free Energy Calculation

-

Methodology: Post-simulation analysis can provide a more accurate estimation of binding affinity. Methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) are commonly used. These "end-point" methods calculate the free energy of binding by analyzing snapshots from the MD trajectory, considering enthalpic and entropic contributions.

L-type Calcium Channel Signaling Pathways

Blockade of CaV1.2 channels by antagonists like Verapamil has significant downstream effects on cellular signaling. The primary consequence is the reduction of Ca²⁺ influx, which modulates numerous physiological processes.

The diagram illustrates two major pathways affected:

-

Excitation-Contraction Coupling: In cardiac and smooth muscle cells, Ca²⁺ influx through CaV1.2 triggers a larger release of Ca²⁺ from the sarcoplasmic reticulum (a process called Calcium-Induced Calcium Release or CICR).[2][3] This surge in cytosolic Ca²⁺ leads to muscle contraction. Verapamil's blockade of CaV1.2 directly inhibits this pathway, leading to vasodilation and reduced cardiac contractility.

-

Gene Expression: Ca²⁺ is a ubiquitous second messenger. Influx through LTCCs can activate calcium-sensitive proteins like calmodulin (CaM).[11] The Ca²⁺/CaM complex can then activate downstream kinases (like CaMKII) or phosphatases (like calcineurin), which in turn modulate the activity of transcription factors such as CREB and NFAT to regulate gene expression.[1][10][25] This pathway is crucial for neuronal plasticity and long-term cellular changes.

Experimental Validation Protocols

Computational models must be validated against experimental data. Several laboratory techniques are used to characterize the interaction between antagonists and calcium channels.

-

Radioligand Binding Assays:

-

Protocol: These assays measure the binding affinity of a drug. In a competition binding assay, membranes prepared from tissues or cells expressing CaV1.2 are incubated with a constant concentration of a radiolabeled ligand (e.g., [³H]PN200-100) and varying concentrations of an unlabeled competitor drug (Verapamil). The amount of radioligand bound is measured. The concentration of the competitor that inhibits 50% of the specific binding of the radioligand is the IC₅₀ value, from which the inhibition constant (Ki) can be calculated.[26]

-

-

Electrophysiology (Whole-Cell Patch Clamp):

-

Protocol: This is the gold standard for studying ion channel function. A glass micropipette forms a high-resistance seal with a single cell expressing CaV1.2 channels. The membrane patch is then ruptured to gain electrical access to the cell interior ("whole-cell" configuration). A voltage protocol (e.g., a "step-step-ramp" protocol) is applied to elicit channel opening, and the resulting ionic currents are measured.[27] The experiment is repeated in the presence of varying concentrations of Verapamil to generate a concentration-response curve and determine the IC₅₀ for channel block.[15][28] This technique is also ideal for studying the voltage- and use-dependent nature of the block.[17]

-

-

Fluorescence-Based Calcium Assays:

-

Protocol: These assays monitor intracellular Ca²⁺ levels. Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4). Upon binding to Ca²⁺, the dye's fluorescence intensity increases. A baseline fluorescence is measured, and then the cells are stimulated to open the CaV1.2 channels. The resulting increase in fluorescence reflects the Ca²⁺ influx. The assay is then performed in the presence of an antagonist like Verapamil to quantify its ability to block this influx.[29] This method is well-suited for high-throughput screening.

-

Quantitative Data Summary

The following tables summarize quantitative data from computational and experimental studies on Verapamil and the CaV1.2 channel.

Table 1: Experimental Binding and Inhibition Data for Verapamil

| Parameter | Value | Conditions / Cell Type | Reference |

|---|---|---|---|

| IC₅₀ (Br-verapamil) | 810 nM | Repetitive depolarizing stimuli on CaVAb channel | [13] |

| IC₅₀ | ~30 µM | Block of closed CaV1.2 channels (0.05 Hz stimulation) in Ba²⁺ | [15] |

| IC₅₀ | < 30 µM | Block of CaV1.2 channels with 1 Hz stimulation in Ba²⁺ and Ca²⁺ | [15] |

| Inhibition | ~80% | 100 µM Verapamil on ICa-step | [27] |

| Inhibition | ~96% | 100 µM Verapamil on ICa-ramp |[27] |

Note: IC₅₀ values are highly dependent on experimental conditions, including the charge carrier (Ba²⁺ vs. Ca²⁺), stimulation frequency, and the specific channel construct used.

Table 2: Representative Molecular Docking Scores

| Ligand | Protein Target | Docking Score (kcal/mol) | Scoring Function | Reference |

|---|---|---|---|---|

| Verapamil | P-glycoprotein (hP-gp) Homology Model | -9.387 | XP GScore | [21] |

| Verapamil | P-glycoprotein (7O9W) Cryo-EM Structure | -10.974 | XP GScore | [21] |

| DHP Compound 16 | CaV1.2 Homology Model | -11.6 | (Not specified) |[8][9] |

Conclusion and Future Directions

The in silico modeling of the Verapamil binding site on the CaV1.2 channel provides invaluable insights into its mechanism of action. Computational approaches, when anchored by experimental data, can elucidate the structural basis for state-dependent binding and reveal the key molecular interactions that govern drug affinity and specificity. The workflow described herein—from homology modeling and docking to molecular dynamics and free energy calculations—represents a robust strategy for characterizing ligand-channel interactions.

These models not only deepen our fundamental understanding of calcium channel pharmacology but also serve as a predictive platform for the design and optimization of next-generation antagonists. Future studies can leverage these techniques to explore the binding of novel chemical scaffolds, predict potential off-target effects, and design drugs with improved pharmacokinetic and pharmacodynamic profiles for the treatment of cardiovascular and neurological disorders.

References

- 1. From Gene to Behavior: L-Type Calcium Channel Mechanisms Underlying Neuropsychiatric Symptoms - PMC [pmc.ncbi.nlm.nih.gov]

- 2. L-type calcium channel - Wikipedia [en.wikipedia.org]

- 3. taylorandfrancis.com [taylorandfrancis.com]

- 4. CACNA1C - Wikipedia [en.wikipedia.org]

- 5. Molecular determinants of drug binding and action on L-type calcium channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. How CaV1.2-bound verapamil blocks Ca2+ influx into cardiomyocyte: Atomic level views - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. go.drugbank.com [go.drugbank.com]

- 8. Design, In silico Screening, Synthesis, Characterisation and DFT-based Electronic Properties of Dihydropyridine-based Molecule as L-type Calcium Channel Blocker - Karmakar - Current Computer-Aided Drug Design [edgccjournal.org]

- 9. benthamdirect.com [benthamdirect.com]

- 10. academic.oup.com [academic.oup.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Structural basis for inhibition of a voltage-gated Ca2+ channel by Ca2+ antagonist drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Molecular determinants of frequency dependence and Ca2+ potentiation of verapamil block in the pore region of Cav1.2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. m.youtube.com [m.youtube.com]

- 17. Impaired CaV1.2 inactivation reduces the efficacy of calcium channel blockers in the treatment of LQT8 - PMC [pmc.ncbi.nlm.nih.gov]

- 18. rcsb.org [rcsb.org]

- 19. Characterizing the 1,4-dihydropyridines binding interactions in the L-type Ca2+ channel: model construction and docking calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

- 23. Molecular simulations study of novel 1,4-dihydropyridines derivatives with a high selectivity for Cav3.1 calcium channel - PMC [pmc.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. jneurosci.org [jneurosci.org]

- 26. Characterization of calcium channel binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. Experimental factors that impact CaV1.2 channel pharmacology—Effects of recording temperature, charge carrier, and quantification of drug effects on the step and ramp currents elicited by the “step-step-ramp” voltage protocol - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Calcium Channels | Ion Channel Studies | Sygnature Discovery [sbdrugdiscovery.com]

- 29. A Multiplex Calcium Assay for Identification of GPCR Agonists and Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Effects of Amlodipine (as "Calcium Channel Antagonist 3") on Intracellular Calcium Signaling

For Researchers, Scientists, and Drug Development Professionals

Introduction

Intracellular calcium (Ca2+) signaling is a fundamental and ubiquitous mechanism governing a vast array of cellular processes, including muscle contraction, neurotransmitter release, gene expression, and cell proliferation. The precise spatial and temporal regulation of intracellular Ca2+ concentrations is therefore critical for cellular homeostasis. Voltage-gated calcium channels (VGCCs) are key players in this regulatory network, acting as conduits for Ca2+ influx from the extracellular space in response to membrane depolarization.

This technical guide focuses on the effects of Amlodipine, a third-generation dihydropyridine (B1217469) L-type calcium channel antagonist, on intracellular calcium signaling. For the purpose of this document, Amlodipine will be referred to as "Calcium Channel Antagonist 3." We will delve into its mechanism of action, present quantitative data on its efficacy, detail common experimental protocols for its study, and provide visual representations of the relevant signaling pathways and workflows.

Mechanism of Action

Amlodipine functions as a potent antagonist of L-type voltage-gated calcium channels (CaV1 family), which are predominantly expressed in cardiac and smooth muscle cells. By binding to the α1 subunit of the channel, Amlodipine stabilizes the channel in an inactivated state, thereby reducing the influx of extracellular Ca2+ into the cell upon depolarization. This reduction in intracellular Ca2+ concentration is the primary mechanism underlying its therapeutic effects, namely vasodilation and the subsequent lowering of blood pressure.

Quantitative Data on the Effects of Amlodipine

The following table summarizes key quantitative parameters related to the activity of Amlodipine.

| Parameter | Value | Cell Type/Tissue | Experimental Condition | Reference |

| IC50 (Inhibition of Ca2+ influx) | 1.9 nM | Rat aortic smooth muscle cells | K+-induced depolarization | |

| Binding Affinity (Kd) | 2.5 nM | Cardiac sarcolemmal membranes | Radioligand binding assay with [3H]nitrendipine | |

| Peak Plasma Concentration (Cmax) | 6-12 ng/mL | Human | 10 mg oral dose | |

| Time to Peak Plasma Concentration (Tmax) | 6-12 hours | Human | 10 mg oral dose | |

| Elimination Half-life | 30-50 hours | Human | Oral administration |

Experimental Protocols

Measurement of Intracellular Calcium Concentration using Fluorescence Imaging

This protocol describes the use of the fluorescent Ca2+ indicator Fura-2 AM to measure changes in intracellular Ca2+ concentration in vascular smooth muscle cells following the application of Amlodipine.

Materials:

-

Vascular smooth muscle cells (primary culture or cell line)

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin

-

Fura-2 AM (acetoxymethyl ester)

-

Pluronic F-127

-

Hanks' Balanced Salt Solution (HBSS)

-

Potassium Chloride (KCl) solution (for depolarization)

-

Amlodipine stock solution (in DMSO)

-

Fluorescence microscope with an excitation wavelength switching system (e.g., 340/380 nm) and an emission filter (e.g., 510 nm)

Procedure:

-

Cell Culture: Plate vascular smooth muscle cells on glass coverslips and culture in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin until they reach 70-80% confluency.

-

Dye Loading:

-

Prepare a Fura-2 AM loading solution by dissolving Fura-2 AM and Pluronic F-127 in DMSO and then diluting in HBSS to a final concentration of 2-5 µM Fura-2 AM and 0.02% Pluronic F-127.

-

Wash the cells twice with HBSS.

-

Incubate the cells with the Fura-2 AM loading solution for 30-60 minutes at 37°C in the dark.

-

Wash the cells three times with HBSS to remove excess dye.

-

-

Fluorescence Measurement:

-

Mount the coverslip onto the stage of the fluorescence microscope.

-

Perfuse the cells with HBSS and record baseline fluorescence by alternating the excitation wavelength between 340 nm and 380 nm and measuring the emission at 510 nm.

-

To induce Ca2+ influx, perfuse the cells with a high KCl solution (e.g., 60 mM KCl in HBSS).

-

After observing a stable increase in intracellular Ca2+, apply Amlodipine at various concentrations by adding it to the perfusion solution.

-

Record the changes in fluorescence intensity.

-

-

Data Analysis:

-

Calculate the ratio of the fluorescence intensities at 340 nm and 380 nm (F340/F380).

-

The F340/F380 ratio is proportional to the intracellular Ca2+ concentration.

-

Plot the change in the F340/F380 ratio over time to visualize the effect of Amlodipine on Ca2+ influx.

-

Construct a dose-response curve to determine the IC50 of Amlodipine.

-

Patch-Clamp Electrophysiology for Measuring L-type Ca2+ Currents

This protocol outlines the whole-cell patch-clamp technique to directly measure the effect of Amlodipine on L-type Ca2+ channel currents in isolated cardiomyocytes.

Materials:

-

Isolated cardiomyocytes

-

External solution (containing physiological concentrations of ions and Ca2+)

-

Internal solution (for the patch pipette, containing a Cs+ or K+ based solution and a Ca2+ buffer like EGTA)

-

Amlodipine stock solution

-

Patch-clamp amplifier and data acquisition system

-

Micromanipulator and microscope

Procedure:

-

Cell Preparation: Isolate single cardiomyocytes using enzymatic digestion.

-

Pipette Preparation: Pull glass micropipettes to a resistance of 2-5 MΩ when filled with the internal solution.

-

Seal Formation: Under the microscope, carefully guide the micropipette to the surface of a cardiomyocyte and apply gentle suction to form a high-resistance seal (gigaohm seal) between the pipette tip and the cell membrane.

-

Whole-Cell Configuration: Apply a brief pulse of suction to rupture the patch of membrane under the pipette tip, achieving the whole-cell configuration. This allows for control of the intracellular voltage and measurement of whole-cell currents.

-

Current Measurement:

-

Clamp the cell membrane potential at a holding potential where L-type Ca2+ channels are closed (e.g., -80 mV).

-

Apply depolarizing voltage steps (e.g., to 0 mV) to activate the L-type Ca2+ channels and record the resulting inward Ca2+ current.

-

Establish a stable baseline recording of the Ca2+ current.

-

-

Drug Application: Perfuse the cell with the external solution containing Amlodipine at the desired concentration.

-

Post-Drug Measurement: After a few minutes of drug application, repeat the depolarizing voltage steps and record the Ca2+ current.

-

Data Analysis:

-

Measure the peak amplitude of the inward Ca2+ current before and after Amlodipine application.

-

Calculate the percentage of inhibition of the Ca2+ current by Amlodipine.

-

Generate current-voltage (I-V) relationship plots to characterize the voltage-dependence of the channel block.

-

Visualizations of Signaling Pathways and Workflows

Caption: Amlodipine's mechanism of action on L-type calcium channels.

Identifying Novel Modulators of Voltage-Gated Calcium Channels: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core methodologies and critical data considerations for the identification and characterization of novel modulators of voltage-gated calcium channels (VGCCs). VGCCs are crucial in mediating calcium influx into excitable cells, playing pivotal roles in neurotransmission, muscle contraction, and gene expression.[1] Their dysfunction is implicated in a range of pathologies, making them significant drug targets for cardiovascular and neurological disorders.[2][3]

Introduction to Voltage-Gated Calcium Channels as Drug Targets

VGCCs are a family of transmembrane ion channels that are activated by changes in the cell membrane potential.[1] They are classified into several subtypes, primarily L-, N-, P/Q-, R-, and T-types, based on their electrophysiological and pharmacological properties.[4] Each subtype exhibits a distinct tissue distribution and physiological role, offering opportunities for the development of subtype-selective modulators with improved therapeutic profiles and reduced side effects. The discovery of drugs targeting VGCCs has been a significant area of research, leading to the development of treatments for conditions such as hypertension, epilepsy, and neuropathic pain.[5][6]

High-Throughput Screening (HTS) for Novel Modulators

High-throughput screening allows for the rapid assessment of large compound libraries to identify potential VGCC modulators. The primary HTS methodologies are fluorescence-based assays, which are favored for their scalability and speed.

Fluorescence-Based Calcium Flux Assays (FLIPR)

The Fluorometric Imaging Plate Reader (FLIPR) system is a widely used platform for HTS of VGCC modulators.[4][7] These assays utilize calcium-sensitive fluorescent dyes (e.g., Fluo-4, Calcium-5) or genetically encoded calcium indicators (e.g., GCaMP) to measure changes in intracellular calcium concentration upon channel activation or inhibition.[2][5][8][9][10]

-

Cell Preparation:

-

Plate cells stably or transiently expressing the VGCC subtype of interest in 96- or 384-well black-walled, clear-bottom microplates. Commonly used cell lines include HEK293 and CHO cells.[11]

-

For certain VGCC subtypes, co-expression with auxiliary subunits (e.g., α2δ, β) is necessary for proper channel function and trafficking to the cell membrane.[12]

-

For some T-type channel assays, co-expression of a potassium channel like Kir2.3 can be used to hyperpolarize the cell membrane, making the T-type channels available for activation.[5][13]

-

Incubate the cell plates overnight at 37°C in a humidified atmosphere with 5% CO2.[8][9]

-

-

Dye Loading:

-

Prepare a dye loading buffer containing a calcium-sensitive dye (e.g., Fluo-4 AM, Cal-520 AM) and probenecid (B1678239) (an anion-exchange pump inhibitor that prevents dye leakage) in a physiological buffer (e.g., Hanks' Balanced Salt Solution with HEPES).

-

Remove the cell culture medium and add the dye loading buffer to each well.

-

Incubate the plate for 60 minutes at 37°C or room temperature, protected from light.[7]

-

-

Compound Addition and Signal Detection:

-

Prepare compound plates with serial dilutions of the test compounds.

-

Place both the cell plate and the compound plate into the FLIPR instrument.

-